REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:7])(C)(C)C>C(O)=O>[N:9]1[CH:10]=[CH:11][CH:12]=[N:13][C:8]=1[C:6]([OH:7])=[O:5].[CH:6]([O-:7])=[O:5]
|
Name
|
t-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
pyrimidine-carboxylic t-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=NC=CC=N1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The formic acid was removed by rotary evaporation under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |